Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate
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Overview
Description
Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo-substituted aromatic ring and a valerate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate typically involves the esterification of 5-(4-bromo-2-methylphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to improve efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and minimizing human error.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ester group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 5-(4-bromo-2-methylphenyl)-5-oxovaleric acid.
Reduction: Ethyl 5-(4-bromo-2-methylphenyl)-5-hydroxyvalerate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate involves its interaction with various molecular targets depending on the context of its use. In biological systems, it may act as a substrate for esterases, leading to the release of the corresponding acid and alcohol. The bromo group can also participate in halogen bonding interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
- Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate
- Ethyl 5-(4-fluoro-2-methylphenyl)-5-oxovalerate
- Ethyl 5-(4-iodo-2-methylphenyl)-5-oxovalerate
Comparison: Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate is unique due to the presence of the bromo group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromo group is more reactive in nucleophilic substitution reactions compared to the chloro and fluoro groups, but less reactive than the iodo group. This makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 5-(4-bromo-2-methylphenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c1-3-18-14(17)6-4-5-13(16)12-8-7-11(15)9-10(12)2/h7-9H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMXJJJOCIADOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645699 |
Source
|
Record name | Ethyl 5-(4-bromo-2-methylphenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-94-8 |
Source
|
Record name | Ethyl 4-bromo-2-methyl-δ-oxobenzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898776-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(4-bromo-2-methylphenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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